1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol is a chemical compound that has gained significant attention in scientific research. Also known as FPMP, it is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Wirkmechanismus
FPMP inhibits 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol, an enzyme that breaks down cAMP. By inhibiting 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol, FPMP increases the levels of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to downstream effects such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and physiological effects:
FPMP has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells such as macrophages and T cells. FPMP has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPMP in lab experiments include its high potency and selectivity for 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol, which allows for precise modulation of cAMP levels. However, FPMP can be toxic at high concentrations and may have off-target effects on other PDE isoforms, which can complicate data interpretation.
Zukünftige Richtungen
Future research on FPMP could focus on its potential use in the treatment of neurodegenerative disorders, as well as its effects on other immune cells such as B cells and dendritic cells. Additionally, the development of more selective 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol inhibitors with improved safety profiles could lead to the development of more effective therapies for inflammatory and immune disorders.
Synthesemethoden
The synthesis of FPMP involves the reaction of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)piperidin-4-ol with morpholine in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and in the presence of a solvent such as dimethylformamide (DMF). The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
FPMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and immune disorders such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c20-15-3-1-14(2-4-15)17-12-24(9-10-26-17)19-11-18(21-13-22-19)23-7-5-16(25)6-8-23/h1-4,11,13,16-17,25H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBELKOPCWWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)N3CCOC(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[2-(4-Fluorophenyl)morpholin-4-YL]pyrimidin-4-YL}piperidin-4-OL |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.